Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a thiadiazole ring, a cyclopropylureido group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropylureido Group: This step involves the reaction of the thiadiazole intermediate with cyclopropyl isocyanate.
Thioester Formation: The final step involves the esterification of the thiadiazole derivative with benzyl 2-mercaptoacetate under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactions and the use of automated synthesis equipment.
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the cyclopropylureido group can lead to the formation of amines.
Substitution: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study biochemical pathways involving thiadiazole derivatives.
Mechanism of Action
The mechanism of action of Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and cyclopropylureido group could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
- Benzyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Benzyl 2-((5-(3-methylureido)-1,3,4-thiadiazol-2-yl)thio)acetate
Comparison:
- Uniqueness: The presence of the cyclopropylureido group in Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate distinguishes it from other similar compounds. This group can impart unique steric and electronic properties, potentially enhancing the compound’s binding affinity and selectivity for specific targets.
- Reactivity: The cyclopropyl group may also influence the compound’s reactivity, making it more or less susceptible to certain chemical transformations compared to its analogs.
Properties
IUPAC Name |
benzyl 2-[[5-(cyclopropylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c20-12(22-8-10-4-2-1-3-5-10)9-23-15-19-18-14(24-15)17-13(21)16-11-6-7-11/h1-5,11H,6-9H2,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZPWSGJSFGTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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